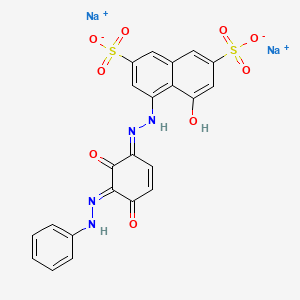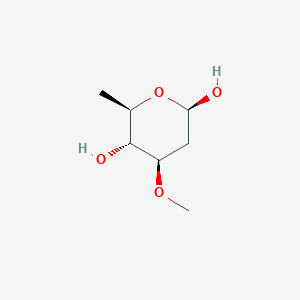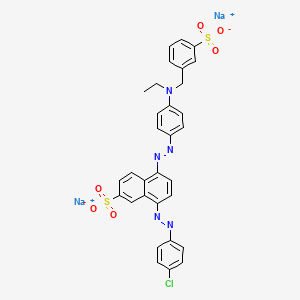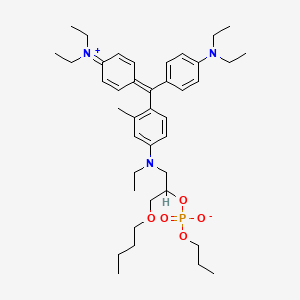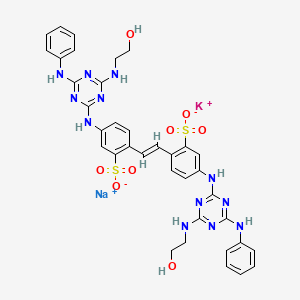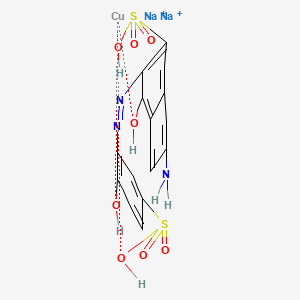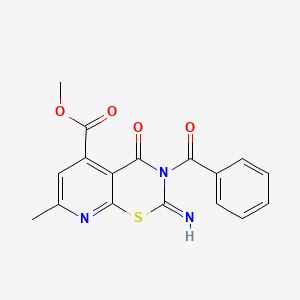
N-(2-(Nitrooxy)ethyl)nicotinamide monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Nitrooxy)ethyl)nicotinamide monohydrochloride: is a chemical compound with the molecular formula C8H10ClN3O4. It is known for its applications in various scientific fields, including chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of N-(2-(Nitrooxy)ethyl)nicotinamide monohydrochloride involves several steps. Typically, the synthetic route includes the nitration of ethyl nicotinate followed by the introduction of the nitrooxy group. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
N-(2-(Nitrooxy)ethyl)nicotinamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitrooxy group into other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-(2-(Nitrooxy)ethyl)nicotinamide monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cellular processes and disease mechanisms.
Mécanisme D'action
The mechanism of action of N-(2-(Nitrooxy)ethyl)nicotinamide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymatic activities, leading to changes in cellular processes. For example, it has been studied for its potential to inhibit methanogenesis in ruminants, thereby reducing methane emissions .
Comparaison Avec Des Composés Similaires
N-(2-(Nitrooxy)ethyl)nicotinamide monohydrochloride can be compared with other nitrooxy compounds, such as N-(2-(Nitrooxy)ethyl)-3-pyridinecarboxamide. These compounds share similar structural features but may differ in their specific applications and effects. The uniqueness of this compound lies in its specific molecular interactions and the resulting biological and chemical activities .
Propriétés
Numéro CAS |
65141-45-9 |
|---|---|
Formule moléculaire |
C8H10ClN3O4 |
Poids moléculaire |
247.63 g/mol |
Nom IUPAC |
2-(pyridine-3-carbonylamino)ethyl nitrate;hydrochloride |
InChI |
InChI=1S/C8H9N3O4.ClH/c12-8(7-2-1-3-9-6-7)10-4-5-15-11(13)14;/h1-3,6H,4-5H2,(H,10,12);1H |
Clé InChI |
JAOVSCYJFMHGEJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C(=O)NCCO[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,27,28-trioxa-10,13,16,19,22-pentazatricyclo[22.2.1.15,8]octacosa-1(26),5,7,24-tetraene-9,23-dione](/img/structure/B12715737.png)

